6,7-Didehydro Mometasone Furoate, also known as 6,7-Delta Mometasone Furoate, is a synthetic corticosteroid derived from Mometasone Furoate. This compound is primarily recognized for its anti-inflammatory properties and is utilized in the treatment of various skin disorders and respiratory conditions like asthma and allergic rhinitis. The molecular formula of 6,7-Didehydro Mometasone Furoate is C27H28Cl2O6, with a molecular weight of approximately 519.41 g/mol .
This compound is classified under corticosteroids, specifically as a glucocorticoid. Corticosteroids are steroid hormones produced in the adrenal cortex and are involved in a range of physiological processes including immune response regulation and inflammation control. 6,7-Didehydro Mometasone Furoate is categorized as an impurity of Mometasone Furoate, indicating its presence during the synthesis or degradation of the primary compound .
The synthesis of 6,7-Didehydro Mometasone Furoate involves several key steps, primarily focusing on the introduction of a double bond between the 6th and 7th carbon atoms of the steroid backbone. This transformation can be achieved through dehydrogenation reactions using specific reagents under controlled conditions.
Common methods include:
Industrial production mirrors these laboratory methods but requires stricter controls to maintain product quality at a larger scale.
The molecular structure of 6,7-Didehydro Mometasone Furoate features a steroid framework with specific functional groups that contribute to its pharmacological activity. The structural formula can be represented as follows:
The compound's structure includes several rings typical of corticosteroids, with notable substituents that influence its biological activity.
6,7-Didehydro Mometasone Furoate can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its therapeutic efficacy or to synthesize related compounds.
The mechanism of action for 6,7-Didehydro Mometasone Furoate involves binding to glucocorticoid receptors within target cells. This interaction leads to:
This mechanism underlies its effectiveness in treating asthma and skin disorders.
Key properties of 6,7-Didehydro Mometasone Furoate include:
These properties are significant for understanding its behavior in biological systems.
6,7-Didehydro Mometasone Furoate finds applications primarily in:
6,7-Didehydro Mometasone Furoate (C₂₇H₂₈Cl₂O₆; MW 519.41) arises as a process-related impurity during the synthesis of the corticosteroid Mometasone Furoate (MF). Its formation is intrinsically linked to dehydrogenation side reactions occurring at the Δ⁶,⁷-position of the steroidal B-ring under specific synthetic conditions [2] [10]. Industrial MF synthesis typically starts from 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (8-DM) and involves sequential steps: epoxide ring opening, oxidation, chlorination, and C17-OH furoylation [1] [4]. The dehydrogenation yielding the 6,7-didehydro derivative occurs under two primary scenarios:
Table 1: Key Synthetic Conditions Leading to 6,7-Didehydro Mometasone Furoate Formation
Reaction Step | Dehydrogenation Agent/Condition | Typical Yield of Impurity | Mitigation Strategy |
---|---|---|---|
Dehalogenation | Pd/C, Zn dust, thioglycolic acid | 0.5–2.0% | Strict O₂ exclusion, controlled reaction time [1] |
11β-OH Oxidation | Pyridinium chlorochromate (PCC) | 1.0–3.5% | Use of milder oxidants (e.g., Dess-Martin periodinane) [10] |
Furoylation | Base-catalyzed elimination | <0.5% | Low-temperature acylation, optimized stoichiometry [4] |
Isolation of this impurity employs preparative HPLC with C18 reverse-phase columns, using acetonitrile/water gradients. It typically elutes later than MF due to increased hydrophobicity from the extended conjugated system [2] [10].
The formation of 6,7-Didehydro MF proceeds via two dominant mechanistic pathways, influenced by reaction conditions:1. Metal-Mediated Allylic Dehydrogenation: Pd⁰ species (from Pd/C) abstract hydride from C7, generating a Pd–H intermediate and a steroidal carbocation at C7. Subsequent β-hydride elimination from C6 yields the Δ⁶,⁷-bond. This step is favored by:- Basic conditions (e.g., triethylamine in furoylation)- Temperatures >40°C- Traces of O₂ acting as a hydride acceptor [1] [4].The reaction is autocatalytic, as Pd–H decomposes to regenerate Pd⁰, perpetuating dehydrogenation [1].
Table 2: Influence of Reaction Parameters on 6,7-Didehydro MF Formation
Parameter | Low-Risk Condition | High-Risk Condition | Fold Increase in Impurity |
---|---|---|---|
Temperature | 20–25°C | 60–70°C | 8–10× [1] |
Solvent Polarity | CH₂Cl₂ | N,N-Dimethylacetamide | 4–6× [4] |
Catalyst Loading | 0.5 mol% Pd/C | 5 mol% Pd/C | 3–5× [7] |
Reaction Atmosphere | N₂-purged | Air-equilibrated | 6–8× [1] |
6,7-Didehydro MF (C₂₇H₂₈Cl₂O₆) exhibits a distinct conjugated triene system spanning C1–C2, C4–C5, and C6–C7, fundamentally altering its spectral properties compared to MF:
Table 3: Comparative NMR Data for Mometasone Furoate vs. 6,7-Didehydro Derivative (CDCl₃, 500 MHz)
Position | Mometasone Furoate (δ ppm) | 6,7-Didehydro MF (δ ppm) | Shift Change (Δδ) |
---|---|---|---|
H-4 | 5.95 (s) | 6.02 (s) | +0.07 |
H-6α/β | 2.35–2.45 (m) | - | - |
H-7 | 2.28 (m) | 6.15 (d, J=10.0 Hz) | +3.87 |
H-19 | 1.02 (s) | 1.08 (s) | +0.06 |
C-6 | 31.5 | 128.5 | +97.0 |
C-7 | 32.1 | 141.2 | +109.1 |
Positional isomerism is critical: The 6,7-didehydro isomer is distinct from Δ⁸⁽¹⁴⁾ or Δ¹⁴ isomers by:
Structural Diagram:
Furoate-O Cl │ │ C17-O-C(=O) O=C-CH₂Cl │ │ ┌──┴──┐ ┌───┴───┐ │ │ │ │ C13 C16-CH₃ C20═O C21 │ │ │ │ ...─C8─C9═C11─O C18─C19─C10... ║ │ C6═C7 (Conjugated diene extending Δ⁴,⁶-bond)
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6